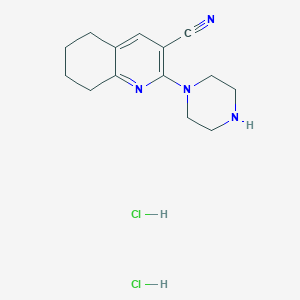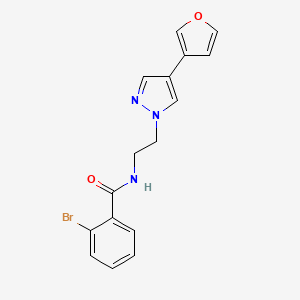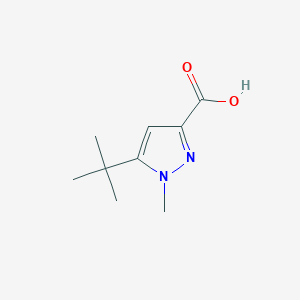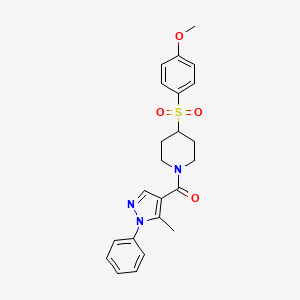![molecular formula C14H10FN3O4S2 B2641067 7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-33-7](/img/structure/B2641067.png)
7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole and benzothiazole . These types of compounds are often synthesized for their potential biological activities . They are part of a larger class of compounds known as heterocycles, which contain a ring made up of at least two different elements .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a triazole ring fused with a benzothiazole ring . The presence of a nitro group and a thioether group suggests that the compound may have interesting electronic properties, but without specific data, it’s hard to say more.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related compounds has focused on their synthesis and the exploration of their chemical properties. For example, the study by Fülöpová et al. (2015) outlines an efficient synthesis route for 4H-benzo[b][1,4]thiazine 1,1-dioxides through a ring contraction mechanism, highlighting the compound's relevance in pharmacological and industrial applications due to its pharmacologically significant derivatives (Fülöpová et al., 2015).
Biological and Medicinal Applications
Compounds within this family have been investigated for their biological activities. One area of interest is their potential as anticonvulsant agents, as demonstrated by Zhang et al. (2010), who synthesized and tested derivatives for their anticonvulsant activity, identifying compounds with promising therapeutic profiles (Zhang et al., 2010).
Francotte et al. (2010) explored derivatives as cognitive enhancers by evaluating their activity on AMPA receptors, pinpointing compounds with significant in vitro activity and cognitive-enhancing effects in vivo, which underscores the potential of this chemical class in developing treatments for cognitive disorders (Francotte et al., 2010).
Pharmacological Innovation
The synthesis of novel enantioselective fluorinating agents based on this chemical scaffold, as reported by Shibata et al. (2000), further exemplifies the compound's versatility in synthesizing optically active molecules, a critical aspect in medicinal chemistry for enhancing drug efficacy and reducing side effects (Shibata et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to target atp-sensitive potassium channels and enzymes such as xanthine oxidase, hcv ns5b polymerase, and aldose reductase .
Mode of Action
Related compounds are known to inhibit insulin release as a result of their activity on atp-sensitive potassium channels .
Biochemical Pathways
Similar compounds are known to inhibit certain enzymes, potentially affecting the associated biochemical pathways .
Result of Action
Similar compounds have been shown to inhibit the growth of some renal and non-small cell lung cancer cell lines .
Analyse Biochimique
Biochemical Properties
7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including xanthine oxidase, HCV NS5B polymerase, and aldose reductase . These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound’s ability to inhibit these enzymes makes it a potential candidate for therapeutic applications, particularly in the treatment of diseases such as gout, hepatitis C, and diabetic complications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit insulin release by acting as an ATP-sensitive potassium channel opener . This action can affect pancreatic beta cells, leading to changes in insulin secretion and glucose homeostasis. Additionally, the compound’s antimicrobial and anticancer properties suggest its potential impact on bacterial and cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with xanthine oxidase results in the inhibition of uric acid production, which is beneficial in managing gout . The compound also affects gene expression by modulating transcription factors and signaling pathways, thereby influencing cellular responses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which are important considerations for its therapeutic application .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its inhibition of aldose reductase affects the polyol pathway, which is implicated in diabetic complications . The compound’s impact on metabolic pathways highlights its potential as a therapeutic agent for metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
7-fluoro-3-[(4-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S2/c15-10-3-6-12-13(7-10)24(21,22)17-14(16-12)23-8-9-1-4-11(5-2-9)18(19)20/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORNBOYJGXZEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)


![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)


![4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2640997.png)


![1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine](/img/structure/B2641000.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2641003.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide](/img/structure/B2641004.png)

![10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2641007.png)
